molecular formula C21H27FN4O2S B2442579 2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 946324-89-6

2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No. B2442579
CAS RN: 946324-89-6
M. Wt: 418.53
InChI Key: UESPGTQMXALPMB-UHFFFAOYSA-N
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Description

2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H27FN4O2S and its molecular weight is 418.53. The purity is usually 95%.
BenchChem offers high-quality 2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Synthesis for PET Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including related compounds, has been identified as selective ligands for the translocator protein (18 kDa) (TPSO). Compounds within this family have been designed to include a fluorine atom, enabling their labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). This application demonstrates the utility of these compounds in developing diagnostic tools and studying various physiological and pathological processes in living organisms (Dollé et al., 2008).

Crystal Structure Analysis

The crystal structure analysis of compounds with a pyrimidine backbone, such as 2-dimethylamino-7,8-diphenyl-4,6-dihydropyrrolo[1,2-a]pyrimidine-4,6-dione, has contributed to the understanding of molecular conformations and intermolecular interactions. These studies are crucial for designing molecules with specific biological activities, highlighting the importance of structural analysis in drug design and development (Banfield et al., 1987).

Antimicrobial Activity

The synthesis and evaluation of pyrimidine-triazole derivatives have shown significant antimicrobial activity against selected bacterial and fungal strains. These findings underscore the potential of pyrimidine derivatives as scaffolds for developing new antimicrobial agents, addressing the growing need for novel therapeutics to combat antibiotic resistance (Majithiya & Bheshdadia, 2022).

Drug Likeness and Molecular Docking Studies

Pyrimidine derivatives have also been studied for their drug likeness and molecular docking potentials, including their interactions with SARS-CoV-2 proteins. Such studies offer insights into the therapeutic applications of these compounds against COVID-19, demonstrating their relevance in current pharmaceutical research and development efforts (Mary et al., 2020).

Synthesis and Biological Activity

Further research into the synthesis of pyrimidine-azitidinone analogs and their evaluation for antioxidant, antimicrobial, and antitubercular activities illustrates the broad spectrum of biological activities exhibited by pyrimidine derivatives. These activities highlight the compound's potential in therapeutic applications, including the treatment of tuberculosis and other infectious diseases (Chandrashekaraiah et al., 2014).

properties

IUPAC Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4O2S/c1-14-8-9-15(12-17(14)22)23-19(27)13-29-20-16-6-4-7-18(16)26(21(28)24-20)11-5-10-25(2)3/h8-9,12H,4-7,10-11,13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESPGTQMXALPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide

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